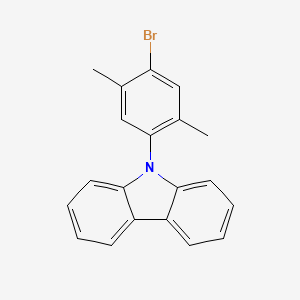
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is an organic compound characterized by the presence of a carbazole core substituted with a 4-bromo-2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: 4-Bromo-2,5-dimethylphenylboronic acid, carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring efficient catalyst recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced carbazole derivative.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include:
Charge Transport: The carbazole core facilitates efficient charge transport due to its conjugated π-system.
Fluorescence: The compound’s structure allows for strong fluorescence, making it useful in bioimaging applications.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromo and dimethyl substituents, resulting in different electronic properties.
9-(4-Methylphenyl)-9H-carbazole: Similar structure but without the bromine atom, affecting its reactivity and applications.
9-(4-Bromo-phenyl)-9H-carbazole: Similar but lacks the additional methyl groups, influencing its steric and electronic properties.
Uniqueness
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is unique due to the presence of both bromine and methyl substituents on the phenyl ring
Properties
CAS No. |
845755-76-2 |
|---|---|
Molecular Formula |
C20H16BrN |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
9-(4-bromo-2,5-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H16BrN/c1-13-12-20(14(2)11-17(13)21)22-18-9-5-3-7-15(18)16-8-4-6-10-19(16)22/h3-12H,1-2H3 |
InChI Key |
YYWFOXMZUDGKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















